molecular formula C16H14N2O2 B15401192 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester

Cat. No.: B15401192
M. Wt: 266.29 g/mol
InChI Key: HDRZXMNVRTUAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 1-(4-methylphenyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo-pyridine scaffold with a carboxylic acid group at the 6-position and a methyl ester derivative. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2 with a molecular weight of approximately 220.24 g/mol.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, particularly in oncology and neuropharmacology. The following sections detail specific activities and mechanisms.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

  • Target : The primary target for this compound is the FGFR family.
  • Mode of Action : It inhibits FGFR signaling pathways, which are crucial in cancer cell proliferation and survival.
  • Result : Inhibition leads to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines.

2. Phosphodiesterase (PDE) Inhibition

  • Some derivatives of pyrrolo[2,3-b]pyridine have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. For instance, certain analogs showed IC50 values ranging from 0.11 to 1.1 μM against PDE4B, demonstrating potential for treating inflammatory diseases .

Case Studies

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives. The results indicated that these compounds significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting their utility in treating inflammatory diseases .
  • Cancer Research : Another research highlighted the ability of similar compounds to inhibit tumor growth in xenograft models by targeting FGFR pathways. This demonstrates their potential as therapeutic agents in cancer treatment.

Data Table: Biological Activity Summary

Activity TypeTargetMechanismIC50 (μM)Reference
FGFR InhibitionFGFR FamilyInhibition of signaling pathwaysNot specified
PDE4B InhibitionPDE4BSelective inhibition0.11 - 1.1
Anti-inflammatoryMacrophagesTNF-α release inhibitionNot specified

Q & A

Q. Basic: What are the common synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives?

Methodological Answer:
The synthesis typically involves multi-step strategies:

Core Formation : Construct the pyrrolo-pyridine core via cross-coupling reactions. For example, pyrrole derivatives can react with acyl bromoacetylenes, followed by propargylamine addition to form N-propargylenaminones .

Substitution Reactions : Introduce aryl/alkyl groups (e.g., 4-methylphenyl) using halogenated intermediates (e.g., phenyl halides) under palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) .

Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (using ethanol or DCM/hexane mixtures) to isolate the final product .

Q. Basic: How should researchers characterize the compound’s purity and structure?

Methodological Answer:
Use orthogonal analytical techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions and esterification. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in ¹H NMR .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities. ESI-MS is preferred for polar derivatives .

Chromatography :

  • HPLC : Assess purity (>95% for biological assays) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

Elemental Analysis : Validate C, H, N composition to confirm stoichiometry .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, Pd(PPh₃)₄ vs. PdCl₂(dppf) in cross-coupling reactions may impact yields by 15–20% .

Catalyst Screening : Test alternative ligands (e.g., Xantphos vs. BINAP) to enhance regioselectivity in aryl substitutions .

Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps, improving efficiency .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound handling:

Reproducibility Checks :

  • Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels for cytotoxicity) .
  • Verify compound stability: Perform LC-MS after dissolution to detect degradation (e.g., ester hydrolysis in aqueous buffers) .

Control Experiments :

  • Include positive controls (e.g., known kinase inhibitors for enzyme assays) and negative controls (DMSO-only) .

Structural Confirmation : Re-characterize batches using XRD or 2D NMR (COSY, HSQC) if biological activity deviates unexpectedly .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Derivative Libraries : Synthesize analogs with modifications at key positions:

  • Phenyl Ring Substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on target binding .
  • Ester Group Variation : Compare methyl, ethyl, and tert-butyl esters to evaluate metabolic stability .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
  • Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Biological Profiling :

  • Screen analogs against panels of enzymes (e.g., cytochrome P450 isoforms) to identify off-target effects .

Q. Advanced: How to address challenges in purifying pyrrolo-pyridine derivatives?

Methodological Answer:

Byproduct Identification : Use preparative TLC or LC-MS to isolate impurities (e.g., unreacted starting materials or dimerization products) .

Alternative Solvent Systems : Optimize gradients for column chromatography (e.g., dichloromethane/methanol for polar byproducts) .

Crystallization Optimization : Screen solvent pairs (e.g., THF/hexane) and cooling rates to enhance crystal formation .

HPLC Prep-Scale Purification : Use reverse-phase C18 columns for high-purity isolation (>99%) .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-11-3-6-13(7-4-11)18-10-9-12-5-8-14(16(19)20-2)17-15(12)18/h3-10H,1-2H3

InChI Key

HDRZXMNVRTUAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C2N=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.